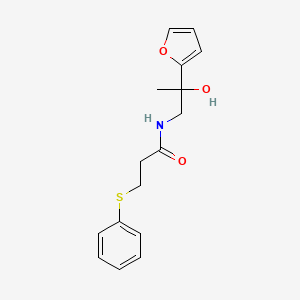

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(19,14-8-5-10-20-14)12-17-15(18)9-11-21-13-6-3-2-4-7-13/h2-8,10,19H,9,11-12H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRWDVSQTWOXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide typically involves the coupling of a furan derivative with a hydroxypropyl group and a phenylthio group. One common method involves the use of a furan-2-yl derivative, which undergoes a reaction with a hydroxypropyl halide in the presence of a base to form the intermediate compound. This intermediate is then reacted with a phenylthio compound under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The furan ring and phenylthio group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylthio group may interact with enzymes or receptors, leading to various biological effects. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide with two structurally related compounds identified in : BG15139 and BG15140 . Key differences in functional groups, molecular weight, and physicochemical properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₆H₁₉NO₃S | ~303.4* | Furan, hydroxypropyl, phenylthio, amide |

| BG15139 (3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide) | C₁₉H₁₈FNO₂S | 343.4151 | Furan, thiophene, fluorophenyl, amide |

| BG15140 (N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide) | C₁₇H₂₁NO₄S | 335.4179 | Furan, hydroxypropyl, sulfonamide, tetrahydronaphthalene |

*Calculated based on molecular formula.

Key Differences and Implications

Functional Groups and Reactivity

- Phenylthio vs. Fluorophenyl/Thiophene (BG15139): The phenylthio group in the target compound replaces BG15139’s fluorophenyl and thiophene moieties. Thiophene’s aromaticity and fluorine’s electronegativity in BG15139 may enhance π-π stacking or metabolic stability, whereas the phenylthio group could introduce sulfur-mediated redox activity .

- Sulfonamide vs. Thioether (BG15140): BG15140’s sulfonamide group is more polar and hydrogen-bond-capable than the thioether in the target compound. This difference may impact solubility and protein-binding interactions .

The hydroxypropyl group in both the target compound and BG15140 likely improves aqueous solubility relative to BG15139’s hydrophobic thiophene and fluorophenyl groups .

Structural Backbone

- The hydroxypropyl chain is conserved in both the target compound and BG15140, whereas BG15139 uses an ethyl backbone. This structural variation may influence conformational flexibility and intermolecular interactions.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide is a synthetic organic compound notable for its unique chemical structure, which includes a furan ring, a hydroxypropyl group, and a phenylthio moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.

- IUPAC Name : N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylsulfanylpropanamide

- Molecular Formula : C16H19NO3S

- Molecular Weight : 305.39 g/mol

- CAS Number : 1396790-73-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound's furan ring and phenylthio group are believed to engage with various enzymes and receptors, potentially leading to significant biological effects. The hydroxypropyl group enhances solubility and bioavailability, facilitating interactions with target biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of furan-based compounds have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties. In vitro assays have demonstrated that related furan derivatives can inhibit the production of pro-inflammatory cytokines in immune cells, indicating potential use in treating inflammatory diseases.

Root Growth Inhibition

A study focused on root growth inhibition revealed that certain furan derivatives, including those structurally related to this compound, exhibited significant inhibitory effects on seedling growth at specific concentrations. For example, a related compound showed a 76% inhibition rate on rape seedlings at a concentration of .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains through cell wall synthesis disruption. |

| Study 2 | Anti-inflammatory Effects | Inhibited pro-inflammatory cytokine production in immune cells. |

| Study 3 | Root Growth Inhibition | Achieved up to 76% inhibition of root growth in rape seedlings at . |

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on related compounds indicated that modifications in the furan ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria.

- Inflammation Model : In vivo studies using animal models demonstrated reduced inflammation markers after administration of furan derivatives, suggesting potential for therapeutic applications in chronic inflammatory conditions.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons in the furan ring (δ 6.2–7.4 ppm), hydroxypropyl group (δ 1.8–2.2 ppm), and phenylthio moiety (δ 7.3–7.5 ppm) .

- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons in the furan and phenylthio groups .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur content .

- FT-IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .

How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Optimize the compound’s 3D geometry to identify reactive sites (e.g., nucleophilic sulfur in phenylthio group) and electrostatic potential surfaces .

- Molecular Dynamics (MD) Simulations : Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like GROMACS .

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like bacterial DNA gyrase (for antimicrobial studies) .

What methodological approaches are used to evaluate its biological activity, and how can contradictory data be resolved?

Q. Advanced Research Focus

- In Vitro Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a control .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits, comparing IC₅₀ values to celecoxib .

- Data Contradiction Resolution :

- Standardize assay conditions (pH, temperature, solvent/DMSO concentration) .

- Validate purity via HPLC before testing .

- Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm mechanisms .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Advanced Research Focus

- Modifications :

- Replace the furan-2-yl group with thiophene-3-yl to enhance electronic properties ().

- Introduce electron-withdrawing groups (e.g., nitro) on the phenylthio moiety to improve target binding .

- Testing :

- Synthesize analogs via parallel synthesis and screen in dose-response assays .

- Compare logP values (via HPLC) to correlate hydrophobicity with membrane permeability .

What strategies address poor aqueous solubility in preclinical studies?

Q. Advanced Research Focus

- Co-Solvents : Use cyclodextrin complexes or PEG-400 to enhance solubility for in vivo dosing .

- Prodrug Design : Introduce phosphate esters at the hydroxypropyl group for hydrolytic activation in physiological conditions .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for sustained release, characterized via dynamic light scattering (DLS) .

How can researchers validate the compound’s stability under various storage conditions?

Q. Basic Research Focus

- Accelerated Stability Testing :

- Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- Identify hydrolytic degradation products (e.g., free thiophenol) using LC-MS .

- Light Sensitivity : Expose to UV light (254 nm) for 48 hours and monitor photodegradation via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.